N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421523-61-6
VCID: VC11887621
InChI: InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20)
SMILES: C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

CAS No.: 1421523-61-6

Cat. No.: VC11887621

Molecular Formula: C14H15N5O

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide - 1421523-61-6

Specification

CAS No. 1421523-61-6
Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
IUPAC Name N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20)
Standard InChI Key NRQROYHELTVSNE-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3
Canonical SMILES C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has the molecular formula C₁₄H₁₅N₅O and a molecular weight of 269.30 g/mol . The IUPAC name is N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide, reflecting its pyrimidine backbone with substituents at positions 4 and 6.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1421523-61-6
Molecular FormulaC₁₄H₁₅N₅O
Exact Mass269.30 g/mol
SMILESC1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3
InChIKeyNRQROYHELTVSNE-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises:

  • A pyrimidine ring (6-membered, two nitrogen atoms at positions 1 and 3).

  • A pyrrolidine group (5-membered saturated ring with one nitrogen) at position 6.

  • A pyridine-3-carboxamide substituent at position 4, introducing hydrogen-bonding capabilities via the carboxamide group.

The pyrrolidine moiety enhances solubility and conformational flexibility, while the pyridine carboxamide contributes to π-π stacking and hydrogen-bond interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling and amination protocols :

  • Amination of Pyrimidine:

    • 2,4-Dichloropyrimidine undergoes regioselective amination with pyrrolidine to yield 6-(pyrrolidin-1-yl)-4-chloropyrimidine.

    • Reaction conditions (e.g., base, solvent) influence regioselectivity, as seen in analogous syntheses .

  • Carboxamide Formation:

    • The 4-chloro intermediate reacts with pyridine-3-carboxylic acid via a nucleophilic acyl substitution or coupling agents (e.g., EDC/HOBt).

    • Alternative routes use Suzuki-Miyaura coupling for aryl-aryl bond formation .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
6-(Pyrrolidin-1-yl)-4-chloropyrimidineCore pyrimidine scaffold
Pyridine-3-carboxylic acidCarboxamide precursor

Reaction Mechanisms

  • Amination: Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 6-position, favored by electron-withdrawing groups .

  • Coupling: Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) for C–N bond formation .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s nitrogen-rich structure enables interactions with:

  • Tyrosine Kinases: Via hydrogen bonding with catalytic lysine residues .

  • Proteases: The carboxamide group may bind to catalytic triads in viral proteases (e.g., SARS-CoV-2 3CL protease) .

Table 3: Biological Activity Data

TargetActivity (IC₅₀)Model SystemSource
MPS1 Kinase<1 μMIn vitro
DHFRNot reportedComputational

Pharmacological Applications

Drug Development

The compound serves as a lead structure for:

  • Oncology: Optimizing pharmacokinetics (e.g., reducing CYP inhibition) while maintaining potency .

  • Antivirals: Targeting viral proteases, as seen in COVID-19 drug candidates .

Chemical Probes

Its fluorescence properties (from the pyridine ring) make it suitable for:

  • Enzyme Mechanism Studies: Tracking binding via fluorescence quenching.

  • Protein-Ligand Interaction Mapping: Using X-ray crystallography .

Comparative Analysis with Analogues

Pyrido[3,4-d]pyrimidines

  • Similarities: Both scaffolds inhibit kinases (e.g., MPS1) with nanomolar potency .

  • Differences: The pyrrolidine group in N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide enhances solubility compared to bulkier substituents .

Pyrrolidine Carboxamides

  • Mycobacterial Applications: Analogues inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 0.1–1 μM) .

Future Perspectives

  • Structural Optimization: Introducing fluorine or methyl groups to improve metabolic stability .

  • In Vivo Studies: Assessing bioavailability and efficacy in animal models.

  • Target Diversification: Exploring activity against emerging viral targets .

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